molecular formula C25H22N2O4S B12037721 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one CAS No. 477330-44-2

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B12037721
CAS No.: 477330-44-2
M. Wt: 446.5 g/mol
InChI Key: STCNMTGIWWHTHT-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinazolinone family, characterized by a quinazoline core structure fused with a ketone and sulfanyl group. The presence of methoxy and methylphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the quinazolinone structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinazolinone intermediate with a thiol compound, such as 2-mercaptoethanol, under basic conditions.

    Attachment of the Dimethoxyphenyl and Methylphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research has indicated possible applications in treating cancer, inflammation, and microbial infections due to its ability to interfere with specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The methoxy and methylphenyl groups enhance its binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethylquinazolin-4(3H)-one
  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one
  • 2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one lies in its specific combination of functional groups. The presence of both methoxy and methylphenyl groups, along with the sulfanyl and quinazolinone core, provides a distinct set of chemical properties.

Properties

CAS No.

477330-44-2

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C25H22N2O4S/c1-16-8-11-18(12-9-16)27-24(29)19-6-4-5-7-20(19)26-25(27)32-15-21(28)17-10-13-22(30-2)23(14-17)31-3/h4-14H,15H2,1-3H3

InChI Key

STCNMTGIWWHTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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